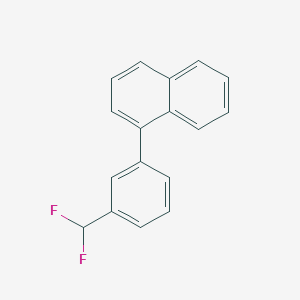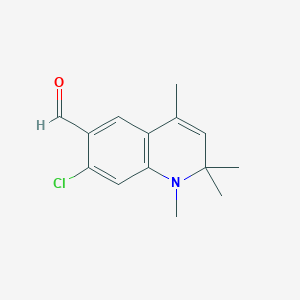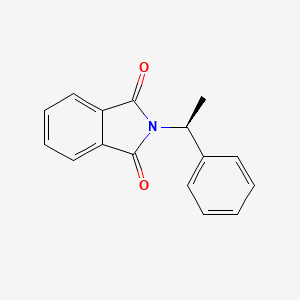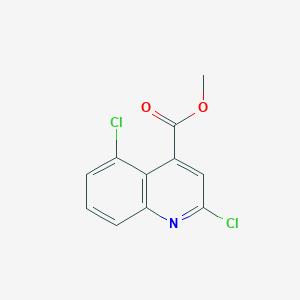
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid is a chemical compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to a tetrahydronaphthalene ring, and a butanoic acid side chain. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene.
Reaction with Butanoic Acid: The starting material is reacted with butanoic acid under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the butanoic acid side chain play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine: This compound has a similar structure but with a methanamine group instead of a butanoic acid side chain.
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: Another similar compound with a methanamine group at a different position on the naphthalene ring.
2-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid: This compound has an acetic acid side chain instead of a butanoic acid side chain.
Uniqueness
4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid is unique due to its specific combination of a methoxy group and a butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
6317-48-2 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H20O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h8-11H,2-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
WEMUCYXLCOCBPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CCC2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)





